molecular formula C18H24N2O3 B8285609 3-Phenyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester

3-Phenyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester

Cat. No. B8285609
M. Wt: 316.4 g/mol
InChI Key: WISMGLVUGGOMFD-UHFFFAOYSA-N
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Patent
US08772307B2

Procedure details

A solution of 1-chloro-1-hydroxyiminomethylbenzene (C) (93.6 g, 601 mmol) in DCM (400 ml) was slowly added dropwise to a solution of 4-methylene piperidine-1-carboxylic acid tert-butyl ester (B) (39.5 g, 200 mmol) in DCM (400 ml) at 0° C. A solution of triethylamine (6.7 ml) in DCM (400 ml) was then slowly added dropwise and the resulting mixture was stirred for 48 hours at RT.
Name
1-chloro-1-hydroxyiminomethylbenzene
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH:8]=[N:9][OH:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH2:3]1.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][C:21](=[CH2:24])[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C>C(Cl)Cl>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][C:21]2([O:10][N:9]=[C:8]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH2:24]2)[CH2:20][CH2:19]1)=[O:17])([CH3:13])([CH3:12])[CH3:14]

Inputs

Step One
Name
1-chloro-1-hydroxyiminomethylbenzene
Quantity
93.6 g
Type
reactant
Smiles
ClC1(CC=CC=C1)C=NO
Name
Quantity
39.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 48 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC(=NO2)C2=CC=CC=C2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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